![molecular formula C17H12F2N2O3 B14165793 methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate CAS No. 843628-13-7](/img/structure/B14165793.png)
methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
The synthesis of methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylate with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
Methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 3-amino-1H-indole-2-carboxylate: A precursor in the synthesis of the target compound.
N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea: Another compound with a similar difluorobenzoyl group, used for its fungicidal activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Propiedades
Número CAS |
843628-13-7 |
|---|---|
Fórmula molecular |
C17H12F2N2O3 |
Peso molecular |
330.28 g/mol |
Nombre IUPAC |
methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H12F2N2O3/c1-24-17(23)15-14(9-5-2-3-8-12(9)20-15)21-16(22)13-10(18)6-4-7-11(13)19/h2-8,20H,1H3,(H,21,22) |
Clave InChI |
HJBZIXGHLBSCST-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=C(C=CC=C3F)F |
Solubilidad |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


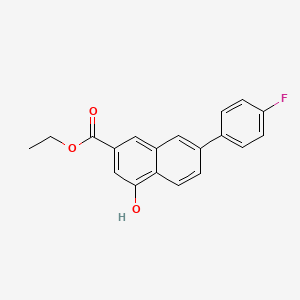

![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
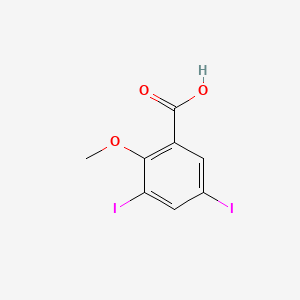
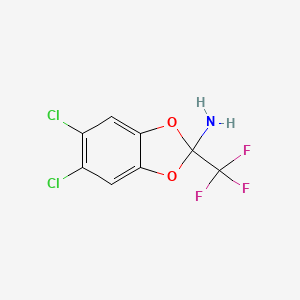

![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)
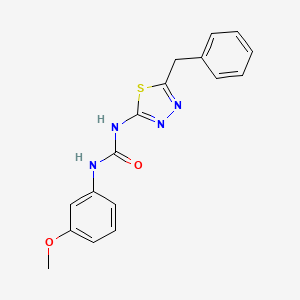
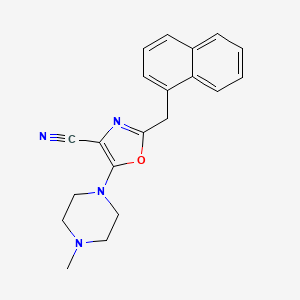
![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)
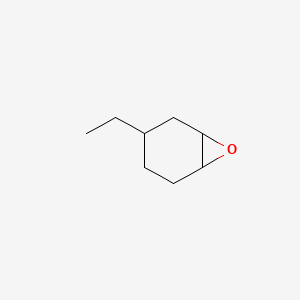
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)

